Loreclezole

Vue d'ensemble

Description

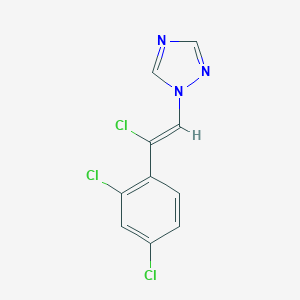

La loréclézole est un composé sédatif et anticonvulsivant qui agit comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type A. Elle est classée structurellement comme un dérivé du triazole et il a été démontré qu'elle partage son site de liaison avec l'acide valérénique, un extrait de la racine de la valériane . La loréclézole est particulièrement reconnue pour ses effets protecteurs contre les crises induites par le pentylènetétrazole chez les modèles animaux .

Applications De Recherche Scientifique

Loreclezole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of triazole derivatives on gamma-aminobutyric acid type A receptors.

Biology: Investigated for its effects on neuronal activity and seizure models.

Medicine: Explored as a potential treatment for epilepsy and other neurological disorders due to its anticonvulsant properties.

Industry: Utilized in the development of new sedative and anticonvulsant drugs.

Orientations Futures

Loreclezole has shown efficacy in animal models and a promising therapeutic ratio in early human trials . A new this compound derivative was shown to display stronger modulatory action in concatenated α6β3γ2 receptors compared to their α1β3γ2 counterpart . This provides valuable guidance for future design of selective therapeutics .

Mécanisme D'action

Target of Action

Loreclezole primarily targets the GABA A receptor , acting as a positive allosteric modulator . The GABA A receptor is an inhibitory neurotransmitter receptor in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound interacts with its target, the GABA A receptor, by enhancing the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in an increased inhibitory effect, reducing neuronal excitability and potentially mitigating conditions such as seizures .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By acting as a positive allosteric modulator of the GABA A receptor, this compound enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can help control conditions like epilepsy .

Pharmacokinetics

This suggests that this compound’s bioavailability and overall pharmacokinetic profile may be influenced by the presence of other medications .

Result of Action

At the molecular level, this compound enhances the function of the GABA A receptor, leading to increased inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability, which can help control seizures . This compound’s anticonvulsant effects can be reversed by benzodiazepine receptor inverse agonists, indicating a potential benzodiazepine-like interaction with GABA receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s pharmacokinetic interactions . Additionally, the subunit composition of the GABA A receptor, which can vary depending on factors such as cell type and developmental stage, can influence the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Loreclezole interacts with the GABA A receptor, specifically modulating the β2 and β3 subunits . This interaction enhances the receptor’s response to GABA, a neurotransmitter that inhibits neuronal activity . The binding site of this compound has been experimentally shown to be shared by valerenic acid, an extract of the root of the valerian plant .

Cellular Effects

In the context of cellular processes, this compound influences cell function by modulating the activity of GABA A receptors . By enhancing the receptor’s response to GABA, this compound can increase inhibitory neurotransmission, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the GABA A receptor . As a positive allosteric modulator, this compound enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission . This does not involve direct binding to the active site of the receptor but rather modulation of the receptor’s response to its natural ligand .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in various laboratory settings, including in vitro and in vivo studies . Over time, this compound has been observed to have a consistent effect on enhancing GABA A receptor activity

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At low, non-toxic doses, this compound has demonstrated anti-absence activity in a genetic model of generalized absence epilepsy

Metabolic Pathways

As it interacts with the GABA A receptor, it may influence GABAergic neurotransmission and related metabolic pathways

Transport and Distribution

Given its interaction with the GABA A receptor, it is likely that it is distributed to areas of the brain where these receptors are prevalent

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the GABA A receptor, which is located in the cell membrane

Méthodes De Préparation

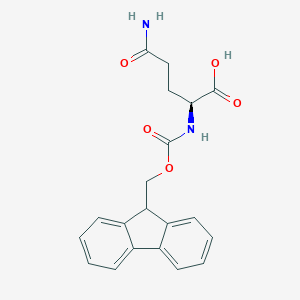

Voies de synthèse et conditions réactionnelles : La synthèse de la loréclézole implique la réaction du 2,4-dichlorobenzaldéhyde avec le chlorure de 2-chloro-1,3-diméthylimidazolinium pour former l'intermédiaire 2-chloro-2-(2,4-dichlorophényl)chlorure de vinyle. Cet intermédiaire est ensuite réagi avec le 1,2,4-triazole pour produire la loréclézole .

Méthodes de production industrielle : La production industrielle de la loréclézole suit généralement la même voie de synthèse que celle décrite ci-dessus, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le procédé implique un contrôle minutieux de la température, de la pression et du temps de réaction afin d'obtenir le résultat souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La loréclézole subit diverses réactions chimiques, notamment :

Oxydation : La loréclézole peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former des dérivés réduits.

Substitution : La loréclézole peut subir des réactions de substitution, en particulier au niveau du cycle triazole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la loréclézole peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits avec des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

La loréclézole a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les effets des dérivés du triazole sur les récepteurs de l'acide gamma-aminobutyrique de type A.

Biologie : Étudiée pour ses effets sur l'activité neuronale et les modèles de crises.

Médecine : Explorée comme traitement potentiel de l'épilepsie et d'autres troubles neurologiques en raison de ses propriétés anticonvulsivantes.

Industrie : Utilisée dans le développement de nouveaux médicaments sédatifs et anticonvulsivants.

5. Mécanisme d'action

La loréclézole exerce ses effets en agissant comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type A. Cette modulation amplifie les effets inhibiteurs de l'acide gamma-aminobutyrique, conduisant à une augmentation de l'afflux d'ions chlorure et à l'hyperpolarisation de la membrane neuronale. Cela se traduit par une réduction de l'excitabilité neuronale et des effets anticonvulsivants .

Composés similaires :

Acide valérénique : Partage le même site de liaison que la loréclézole sur le récepteur de l'acide gamma-aminobutyrique de type A.

Benzodiazépines : Ont un profil d'activité similaire mais interagissent avec des sites différents sur le récepteur de l'acide gamma-aminobutyrique de type A.

Dérivés du triazole : D'autres dérivés du triazole, tels que l'anastrozole et le létrozole, ont des effets pharmacologiques différents mais partagent des similitudes structurelles.

Unicité : La loréclézole est unique dans sa modulation sélective des récepteurs de l'acide gamma-aminobutyrique de type A contenant des sous-unités bêta2 ou bêta3. Cette sélectivité la distingue des autres anticonvulsivants et sédatifs, lui conférant un profil pharmacologique distinct .

Propriétés

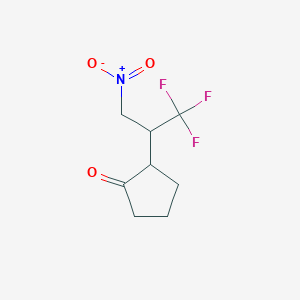

IUPAC Name |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHZTBDUXXHOM-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048252 | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-45-1 | |

| Record name | Loreclezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loreclezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORECLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of loreclezole?

A1: this compound primarily acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, ]

Q2: How does this compound interact with GABAA receptors?

A2: this compound binds to a distinct allosteric site on GABAA receptors, separate from the benzodiazepine, barbiturate, and steroid binding sites. [, , ] This binding enhances the action of GABA, the primary inhibitory neurotransmitter in the brain. [, , ]

Q3: Which GABAA receptor subunits are crucial for this compound's activity?

A3: this compound exhibits selectivity for GABAA receptors containing the β2 or β3 subunits. It shows significantly higher affinity for these receptors compared to those containing the β1 subunit. [, , ]

Q4: What is the specific amino acid residue responsible for this compound's β subunit selectivity?

A4: A single amino acid, asparagine (Asn), at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is crucial for this compound's modulatory effects. Mutating this residue to serine abolishes this compound sensitivity. []

Q5: What are the downstream effects of this compound's interaction with GABAA receptors?

A5: By potentiating GABAA receptor function, this compound enhances GABA-mediated chloride ion influx, leading to increased neuronal inhibition. This inhibitory effect is believed to underlie its anticonvulsant activity. [, ]

Q6: What is the molecular formula and molecular weight of this compound?

A6: this compound has the molecular formula C10H5Cl3N4 and a molecular weight of 289.55 g/mol. []

Q7: How do structural modifications to the this compound molecule affect its activity?

A7: Replacing the carboxyl group of this compound with amides or nitriles resulted in compounds with retained β2/β3 selectivity and enhanced potency in some cases. []

Q8: Does this compound readily cross the blood-brain barrier?

A8: While not explicitly stated in the provided research, this compound's anticonvulsant activity in animal models strongly suggests it can cross the blood-brain barrier to exert its effects on GABAA receptors in the central nervous system. [, , , ]

Q9: In which in vitro and in vivo models has this compound demonstrated anticonvulsant activity?

A9: this compound exhibits anticonvulsant properties in various animal models, including:

- Maximal electroshock-induced seizures in mice [, ]

- Audiogenic seizures in mice []

- Chemically induced seizures (e.g., pentylenetetrazole, quinolinic acid) in rodents [, ]

- Amygdala-kindled seizures in rats []

Q10: Are there specific GABAA receptor subtypes that mediate this compound's anticonvulsant effects?

A10: Research utilizing genetically modified mice with a this compound-insensitive β2 subunit (β2N265S) suggests that β2 subunit-containing GABAA receptors play a significant role in mediating both the sedative and anticonvulsant effects of this compound. []

Q11: Are there known mechanisms of resistance to this compound?

A11: While specific resistance mechanisms haven't been extensively characterized, mutations in the this compound binding site on the β2/β3 subunits (specifically Asn289/290) can significantly diminish its activity. [, ]

Q12: What is known about the toxicological profile of this compound?

A12: Preclinical studies in dogs indicated a favorable safety profile for this compound, with a wide margin between anticonvulsant doses and those causing neurological side effects. []

Q13: What techniques are commonly used to study this compound's interaction with GABAA receptors?

A13: Researchers frequently utilize electrophysiological techniques like two-electrode voltage clamp recordings in Xenopus oocytes or cell lines expressing recombinant GABAA receptors to characterize this compound's effects on GABA-induced currents. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)